molecular formula C14H14O2S B12618306 1-{2-Methyl-5-[(phenylsulfanyl)methyl]furan-3-yl}ethan-1-one CAS No. 941270-52-6

1-{2-Methyl-5-[(phenylsulfanyl)methyl]furan-3-yl}ethan-1-one

Cat. No.: B12618306
CAS No.: 941270-52-6
M. Wt: 246.33 g/mol
InChI Key: UVHHWKDZAOZVGB-UHFFFAOYSA-N
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Description

This compound features a furan core substituted at position 2 with a methyl group, at position 5 with a phenylsulfanylmethyl (-CH₂SPh) group, and at position 3 with an acetyl group. Its molecular formula is C₁₅H₁₆O₂S, with a molar mass of 260.35 g/mol.

Properties

CAS No.

941270-52-6

Molecular Formula

C14H14O2S

Molecular Weight

246.33 g/mol

IUPAC Name

1-[2-methyl-5-(phenylsulfanylmethyl)furan-3-yl]ethanone

InChI

InChI=1S/C14H14O2S/c1-10(15)14-8-12(16-11(14)2)9-17-13-6-4-3-5-7-13/h3-8H,9H2,1-2H3

InChI Key

UVHHWKDZAOZVGB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(O1)CSC2=CC=CC=C2)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-Methyl-5-[(phenylsulfanyl)methyl]furan-3-yl}ethan-1-one can be achieved through various synthetic routes. One common method involves the reaction of 2-methylfuran with phenylsulfanyl methyl chloride in the presence of a base such as sodium hydride. The resulting intermediate is then subjected to Friedel-Crafts acylation using ethanoyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-{2-Methyl-5-[(phenylsulfanyl)methyl]furan-3-yl}ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like bromine or iodine can be used under acidic conditions to achieve substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated furans.

Scientific Research Applications

1-{2-Methyl-5-[(phenylsulfanyl)methyl]furan-3-yl}ethan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{2-Methyl-5-[(phenylsulfanyl)methyl]furan-3-yl}ethan-1-one involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, leading to modulation of biological pathways. For example, its phenylsulfanyl group may interact with thiol-containing enzymes, affecting their activity. The furan ring can also participate in π-π interactions with aromatic residues in proteins, influencing their function .

Comparison with Similar Compounds

Structural Analogues in Furan-Based Ethanones

The following table summarizes key furan-3-yl ethanone derivatives, emphasizing substituent effects on synthesis and properties:

Compound Name Substituents (Position 4/5) Molecular Formula Molar Mass (g/mol) Synthesis Method Yield Key Observations
1-{2-Methyl-5-[(phenylsulfanyl)methyl]furan-3-yl}ethan-1-one (Target) 2-Me, 5-(PhS-CH₂) C₁₅H₁₆O₂S 260.35 Not specified N/A Sulfur electron donor; no bioactivity data
1-(4-(4-Hydroxy-3,5-dimethylphenyl)-2-methyl-5-(p-tolyl)furan-3-yl)ethan-1-one 4-(HO-3,5-Me₂Ph), 5-(p-tolyl) C₂₂H₂₂O₄ 350.41 One-pot multicomponent 90% High yield; phenolic -OH enhances solubility
1-(4-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-methyl-5-(4-nitrophenyl)furan-3-yl)ethan-1-one 4-(HO-3,5-tBu₂Ph), 5-(4-NO₂Ph) C₂₈H₃₄O₄ 434.58 One-pot multicomponent 93% Bulky substituents increase steric hindrance
Isoegomaketone (synthetic) Derived from 1-(furan-3-yl)ethan-1-one - - Two-step reaction 31% Lower yield vs. one-pot methods

Key Findings :

  • Synthetic Efficiency: One-pot multicomponent reactions (e.g., using arylglyoxals, acetylacetone, and phenols) achieve yields >90% for analogs with aryl and phenolic substituents . In contrast, isoegomaketone synthesis via stepwise routes yields only 31% .
  • Substituent Effects: Electron-withdrawing groups (e.g., -NO₂ at position 5) increase molecular polarity, while bulky tert-butyl groups reduce reactivity. Phenolic -OH groups improve solubility, critical for biological applications .

Sulfur-Containing Analogues

Thioether vs. Sulfone Derivatives
  • This compound : Contains a thioether (-SPh) group, which is less oxidized and more nucleophilic than sulfones. Thioethers may enhance membrane permeability in bioactive compounds .
  • 1-(3-Methoxyphenyl)-2-(phenylsulfonyl)ethan-1-one : Features a sulfone (-SO₂Ph) group, which is electron-withdrawing and stabilizes adjacent negative charges. Sulfones are associated with antiviral and antimicrobial activities .

Comparison :

  • Reactivity : Sulfones participate in elimination and nucleophilic substitution reactions more readily than thioethers.
  • Biological Activity : Sulfone derivatives exhibit broader reported bioactivity (e.g., antiviral, antimicrobial), though the target compound’s thioether may offer unique pharmacokinetic properties .

Heterocyclic Variations

  • Thiophene-Based Analogues : Compounds like 1-(5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}thiophen-2-yl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one (C₂₀H₁₂ClF₃N₄O₂S₂, 496.91 g/mol) replace the furan oxygen with sulfur, increasing electron richness and altering π-π stacking interactions .
  • Furan vs.

Biological Activity

Chemical Structure and Properties

1-{2-Methyl-5-[(phenylsulfanyl)methyl]furan-3-yl}ethan-1-one has the following chemical formula:

  • Molecular Formula : C13H12OS
  • Molecular Weight : 220.30 g/mol

The structure features a furan ring, a methyl group, and a phenylsulfanyl group, which are critical for its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of furan have shown promising results in inhibiting various cancer cell lines through different mechanisms:

  • Mechanism of Action : The furan ring can interact with cellular pathways involved in proliferation and apoptosis. Research indicates that such compounds may induce cell cycle arrest and apoptosis in cancer cells by modulating signaling pathways like MAPK/ERK and PI3K/Akt .

Antimicrobial Activity

Furan derivatives have also been studied for their antimicrobial properties. The presence of sulfur in the phenylsulfanyl group enhances the compound's ability to disrupt bacterial cell membranes or inhibit essential enzymes:

  • Case Study : A study demonstrated that similar furan compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined to be in the range of 32–256 µg/mL against various strains .

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor, particularly in targeting kinases involved in tumor progression:

Enzyme TargetInhibition TypeIC50 (µM)
EGFRCompetitive18.09
VEGFRNon-competitive33.87

These values indicate the effectiveness of similar compounds in inhibiting key enzymes that play roles in cancer metastasis and angiogenesis .

Study on Anticancer Effects

In a controlled study, researchers synthesized several derivatives of this compound to evaluate their anticancer efficacy:

  • Cell Lines Used : A549 (lung cancer), H1975 (non-small cell lung cancer).
  • Results :
    • Compound exhibited an IC50 of 18.09 µM against A549 cells.
    • Induced apoptosis as confirmed by flow cytometry analysis.

Antimicrobial Efficacy Study

Another research focused on the antimicrobial properties of furan derivatives:

  • Methodology : Disk diffusion method was employed to assess antibacterial activity.
  • Results :
    • The compound showed effective inhibition against Staphylococcus aureus and Escherichia coli.
    • MIC values ranged from 32 to 128 µg/mL.

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